

# Isononanamine (CAS No. 27775-00-4): A Technical Overview

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Compound of Interest		
Compound Name:	Isononanamine	
Cat. No.:	B1580606	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Isononanamine**, identified by CAS number 27775-00-4, is a primary aliphatic amine, also known by synonyms such as Isononylamine and 7-methyloctan-1-amine.[1][2][3][4] [5] With the molecular formula C9H21N, this compound presents as a flammable and corrosive liquid.[3] While its primary industrial applications lie in its use as a corrosion inhibitor and as an intermediate in the synthesis of pigments and other synthetic materials, its chemical properties may be of interest to researchers in various fields, including those in drug development exploring long-chain aliphatic amines.[6] This technical guide provides a comprehensive overview of the identification, properties, and potential experimental considerations for **Isononanamine**.

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **Isononanamine** is presented in Table 1. This data is compiled from various chemical databases and supplier information.



Property	Value	Reference
CAS Number	27775-00-4	[1][2][3][4]
Molecular Formula	C9H21N	[1][2][3][4]
Molecular Weight	143.27 g/mol	[2][3][4]
IUPAC Name	7-methyloctan-1-amine	[3][6]
Synonyms	Isononylamine, Monoisononylamine	[1]
Appearance	Flammable liquid	[3]
Density	0.79 g/cm <sup>3</sup>	[2]
Boiling Point	191 °C at 760 mmHg	[2]
Flash Point	69.8 °C	[2]
Refractive Index	1.434	[2]
Vapor Pressure	0.526 mmHg at 25 °C	[2]

## **Synthesis and Manufacturing**

While specific, detailed industrial synthesis protocols for **Isononanamine** are proprietary, the synthesis of primary aliphatic amines can be achieved through various established organic chemistry methodologies. One common method for the synthesis of primary amines is the Gabriel phthalimide synthesis.[7] This method is preferred for its ability to yield a pure primary amine, avoiding the formation of secondary and tertiary amine byproducts.[7]

# Hypothetical Experimental Protocol: Gabriel Synthesis of Isononanamine

This protocol is a generalized procedure based on the Gabriel synthesis and has not been specifically validated for **Isononanamine**.

Step 1: Formation of the Potassium Phthalimide Salt



 Phthalimide is reacted with an ethanolic solution of potassium hydroxide to form the potassium salt of phthalimide.[7]

### Step 2: N-Alkylation

• The potassium phthalimide salt is then heated with 1-bromo-7-methyloctane (an isononyl halide). This results in an N-alkylation reaction, forming N-(7-methyloctyl)phthalimide.

### Step 3: Hydrolysis

 The N-alkylated phthalimide is subsequently cleaved, typically through alkaline hydrolysis (e.g., with sodium hydroxide) or hydrazinolysis (using hydrazine), to release the desired primary amine, Isononanamine, and the phthalimide byproduct.[7]

Purification: The final product would require purification, likely through distillation under reduced pressure, to separate it from any remaining starting materials, byproducts, and solvents.

## **Analytical Characterization**

The identity and purity of **Isononanamine** can be determined using a combination of standard analytical techniques.

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is a powerful technique for the separation and identification of volatile compounds like **Isononanamine**.

Hypothetical Experimental Protocol: GC-MS Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injection: A small volume of a dilute solution of Isononanamine in a suitable solvent (e.g., dichloromethane) is injected into the GC.



- Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure the elution of the analyte.
- MS Detection: The mass spectrometer would be operated in electron ionization (EI) mode.
   The resulting mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns for an aliphatic amine. For primary amines, a prominent peak at m/z 30 ([CH2NH2]+) is often observed.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the molecular structure.

- ¹H NMR: The proton NMR spectrum of **Isononanamine** would show characteristic signals for the different types of protons in the molecule. For example, the protons on the carbon adjacent to the amino group (-CH2-NH2) would appear as a triplet in a specific chemical shift range (typically around 2.5-3.0 ppm). The protons of the methyl groups in the isononyl chain would appear as doublets further upfield.
- <sup>13</sup>C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the structure, with their chemical shifts being indicative of their chemical environment.

### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

• Expected Absorptions: The FTIR spectrum of **Isononanamine** would exhibit characteristic absorption bands for a primary amine. These include N-H stretching vibrations in the region of 3300-3500 cm<sup>-1</sup> (typically two bands for a primary amine), and N-H bending vibrations around 1590-1650 cm<sup>-1</sup>. C-H stretching and bending vibrations from the alkyl chain would also be prominent.[8]

# **Applications and Mechanism of Action Corrosion Inhibition**

**Isononanamine** is utilized as a corrosion inhibitor, particularly in acidic environments. The mechanism of action for alkylamines as corrosion inhibitors involves the adsorption of the



amine onto the metal surface.[1]

#### Mechanism of Corrosion Inhibition:

- Protonation: In acidic solutions, the amine group of Isononanamine becomes protonated, forming a cationic species (R-NH3+).
- Adsorption: These cationic species can then adsorb onto the metal surface, which is typically
  negatively charged in acidic media. This adsorption can be enhanced by the presence of
  halide ions, which first adsorb onto the surface and create a more favorable environment for
  the adsorption of the protonated amine.[1]
- Protective Film Formation: The adsorbed layer of Isononanamine molecules forms a
  protective film on the metal surface. This film acts as a barrier, isolating the metal from the
  corrosive environment and thereby reducing the rate of corrosion.[2]

Caption: Mechanism of corrosion inhibition by Isononanamine.

## **Biological Activity and Toxicological Profile**

Currently, there is a lack of publicly available, in-depth studies on the specific biological activities and detailed toxicological profile of **Isononanamine** (CAS 27775-00-4) relevant to drug development. While general information on the hazards of aliphatic amines exists, specific data such as IC50 values from biological assays or detailed acute toxicity studies (e.g., LD50) for this particular compound are not readily found in the scientific literature.

#### General Hazards:

- Flammability: **Isononanamine** is a flammable liquid.[3]
- Corrosivity: It is known to cause severe skin burns and eye damage.[3]

For any research or handling of this compound, it is imperative to consult a comprehensive Safety Data Sheet (SDS) from the supplier and to follow all recommended safety precautions.

### Conclusion



**Isononanamine** is a primary aliphatic amine with established industrial applications, most notably as a corrosion inhibitor. While its direct relevance to drug development has not been extensively explored in publicly accessible literature, its chemical structure as a long-chain amine may warrant consideration in specific research contexts. The synthesis and analytical characterization of **Isononanamine** can be approached using standard organic chemistry and analytical techniques. However, a significant data gap exists regarding its biological activity and detailed toxicology, which would need to be addressed through rigorous experimental investigation for any potential application in the pharmaceutical sciences. Researchers are strongly advised to exercise caution and adhere to strict safety protocols when handling this compound.

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